molecular formula C24H22FN3O3S B14123362 N-(2-ethyl-6-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(2-ethyl-6-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14123362
M. Wt: 451.5 g/mol
InChI Key: LPOWDTMIYWXWOI-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines aromatic rings, a thieno[3,2-d]pyrimidine core, and functional groups that contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the aromatic substituents and functional groups. Common reagents used in these reactions include halogenated aromatic compounds, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: Its potential biological activity is of interest for studying enzyme interactions and cellular pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-ethyl-6-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The specific pathways and targets depend on the compound’s structure and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
  • N-(2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Uniqueness

N-(2-ethyl-6-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide stands out due to its specific combination of substituents and functional groups, which confer unique reactivity and potential biological activity

Properties

Molecular Formula

C24H22FN3O3S

Molecular Weight

451.5 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H22FN3O3S/c1-4-16-7-5-6-14(2)21(16)26-20(29)13-27-19-10-11-32-22(19)23(30)28(24(27)31)17-8-9-18(25)15(3)12-17/h5-12H,4,13H2,1-3H3,(H,26,29)

InChI Key

LPOWDTMIYWXWOI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)F)C)SC=C3)C

Origin of Product

United States

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